

**Elacestrant and CYP3A4-Mediated Drug-Drug Interactions: Application Notes & Experimental Protocols**

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**Compound Focus: Elacestrant**

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## Introduction and Clinical Significance

**Elacestrant** (ORSERDU) is the first oral selective estrogen receptor degrader (SERD) approved for ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer following disease progression on at least one line of endocrine therapy [1] [2]. As a substance primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, **elacestrant** is subject to clinically significant pharmacokinetic interactions with concomitant medications that inhibit or induce this pathway [1] [3] [4]. Understanding and characterizing these interactions is crucial for both clinical management and drug development, as inappropriate concomitant use can lead to either subtherapeutic drug exposure or increased toxicity risks.

## Pharmacokinetic Profile and Metabolic Pathways

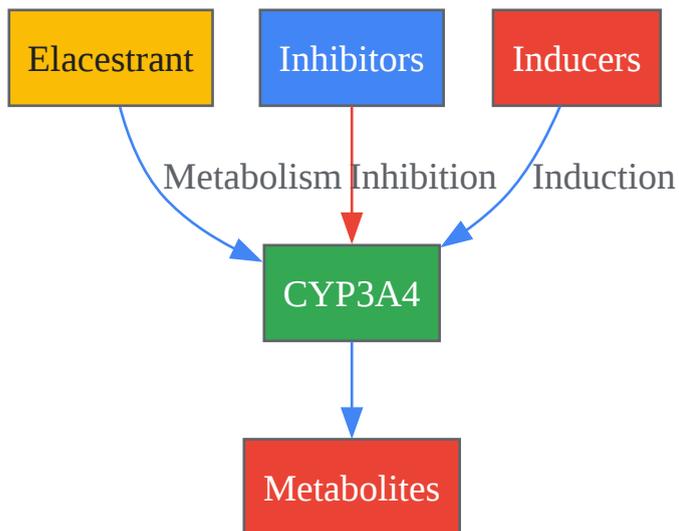
**Elacestrant** displays complex pharmacokinetics characterized by low oral bioavailability (approximately 10%-11%) and more than dose-proportional increases in exposure across the therapeutic range [1] [3] [2]. The metabolic fate of **elacestrant** is primarily mediated by hepatic CYP450 enzymes, with additional contributions to its elimination profile.

Table 1: Key Pharmacokinetic Parameters of **Elacestrant**

Parameter	Value	Notes	Reference
Bioavailability	10%-11%	Improved with food administration	[1] [3]

Parameter	Value	Notes	Reference
Primary Metabolizing Enzymes	CYP3A4	Major pathway	[1] [3] [4]
Secondary Metabolizing Enzymes	CYP2A6, CYP2C9	Minor pathways	[3] [4]
Protein Binding	>99%	Concentration-independent	[3]
Elimination Half-Life	30-50 hours		[3] [2]
Route of Elimination	Feces (82%), Urine (7.5%)	34% as unchanged drug in feces	[3]

The following diagram illustrates the primary metabolic pathway and potential sites for drug interactions:



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Figure 1: **Elacestrant** Metabolic Pathway and Interaction Sites. CYP3A4 is the primary enzyme responsible for **elacestrant** metabolism. Inhibitors increase **elacestrant** exposure, while inducers decrease it.

## Quantitative Assessment of CYP3A4 Inhibition Effects

Concomitant administration of **elacestrant** with CYP3A4 inhibitors significantly increases systemic exposure, elevating the risk of adverse reactions. The magnitude of this interaction varies based on the potency of the inhibiting agent.

Table 2: Quantitative Effects of CYP3A4 Inhibitors on **Elacestrant** Exposure

Inhibitor Potency	Example Agents	Effect on AUC	Effect on C~max~	Clinical Recommendation	Reference
<b>Strong Inhibitors</b>	Itraconazole, clarithromycin	5.3-fold increase (with 172 mg dose)	Significant increase	Avoid concomitant use	[1] [4]
<b>Moderate Inhibitors</b>	Fluconazole, diltiazem	2.3-fold increase (with 345 mg dose)	Significant increase	Avoid concomitant use	[4]
<b>Weak Inhibitors</b>	Not specified	Not quantified	Not quantified	Monitor for adverse reactions	[5]

## Experimental Protocols for Interaction Studies

### 4.1. In Vitro CYP450 Inhibition and Metabolism Assays

**Objective:** To identify the specific CYP450 isoforms involved in **elacestrant** metabolism and assess **elacestrant**'s potential to inhibit major CYP450 enzymes.

#### Materials:

- Human liver microsomes (HLM) or recombinant CYP450 enzymes
- NADPH-regenerating system
- **Elacestrant** standard
- Selective CYP450 probe substrates:
  - Phenacetin (CYP1A2)
  - S-warfarin (CYP2C9)
  - Omeprazole (CYP2C19)
  - Dextromethorphan (CYP2D6)

- Midazolam (CYP3A4)
- LC-MS/MS system for analytical quantification

### Methodology:

- **Metabolic Stability Assessment:**

- Incubate **elacestrant** (1-10  $\mu\text{M}$ ) with HLM (0.5 mg/mL) in potassium phosphate buffer (pH 7.4) with NADPH-regenerating system
- Terminate reactions at 0, 5, 15, 30, 45, and 60 minutes with ice-cold acetonitrile
- Analyze parent compound disappearance by LC-MS/MS to calculate intrinsic clearance

- **Reaction Phenotyping:**

- Incubate **elacestrant** with individual recombinant CYP450 isoforms (CYP1A2, 2A6, 2C9, 2C19, 2D6, 3A4)
- Quantify metabolite formation rates to identify primary metabolic pathways
- Use chemical inhibitors (e.g., ketoconazole for CYP3A4) in HLM to confirm pathway contributions

- **Enzyme Inhibition Potential:**

- Co-incubate **elacestrant** (0.1-100  $\mu\text{M}$ ) with CYP450 probe substrates at  $K_m$  concentrations
- Measure  $IC_{50}$  values for each CYP450 enzyme
- Determine mechanism-based inhibition by pre-incubating **elacestrant** with NADPH before adding probe substrate

### Data Analysis:

- Calculate intrinsic clearance ( $CL_{int}$ ) from half-life of parent depletion
- Determine relative activity factor-corrected contribution of each CYP450 enzyme
- Classify inhibition potency based on  $IC_{50}$  values (strong:  $<1 \mu\text{M}$ ; moderate: 1-10  $\mu\text{M}$ ; weak:  $>10 \mu\text{M}$ )

#### 4.2. Clinical Drug Interaction Study Design

**Objective:** To evaluate the effects of strong and moderate CYP3A4 inhibitors on **elacestrant** pharmacokinetics in humans.

**Study Design:** Open-label, fixed-sequence, two-period study in healthy postmenopausal volunteers or patients with breast cancer.

**Subjects:** n=24-36 to provide adequate power for pharmacokinetic comparisons

### Dosing Regimen:

- Period 1: Single dose of **elacestrant** 345 mg (recommended therapeutic dose)
- Washout:  $\geq 7$  days (based on **elacestrant** half-life of 30-50 hours)
- Period 2: Strong CYP3A4 inhibitor (e.g., itraconazole 200 mg daily) or moderate inhibitor (e.g., fluconazole 400 mg daily) for 7 days to achieve steady-state, with single dose of **elacestrant** 345 mg co-administered on Day 5

### Pharmacokinetic Sampling:

- Intensive sampling over 168 hours post-dose: pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, 120, 144, 168 hours
- Analyze plasma concentrations using validated LC-MS/MS method

### Safety Monitoring:

- Adverse event assessment throughout study
- Clinical laboratory tests (lipids, liver function) at screening and study completion
- ECG monitoring for QTc assessment

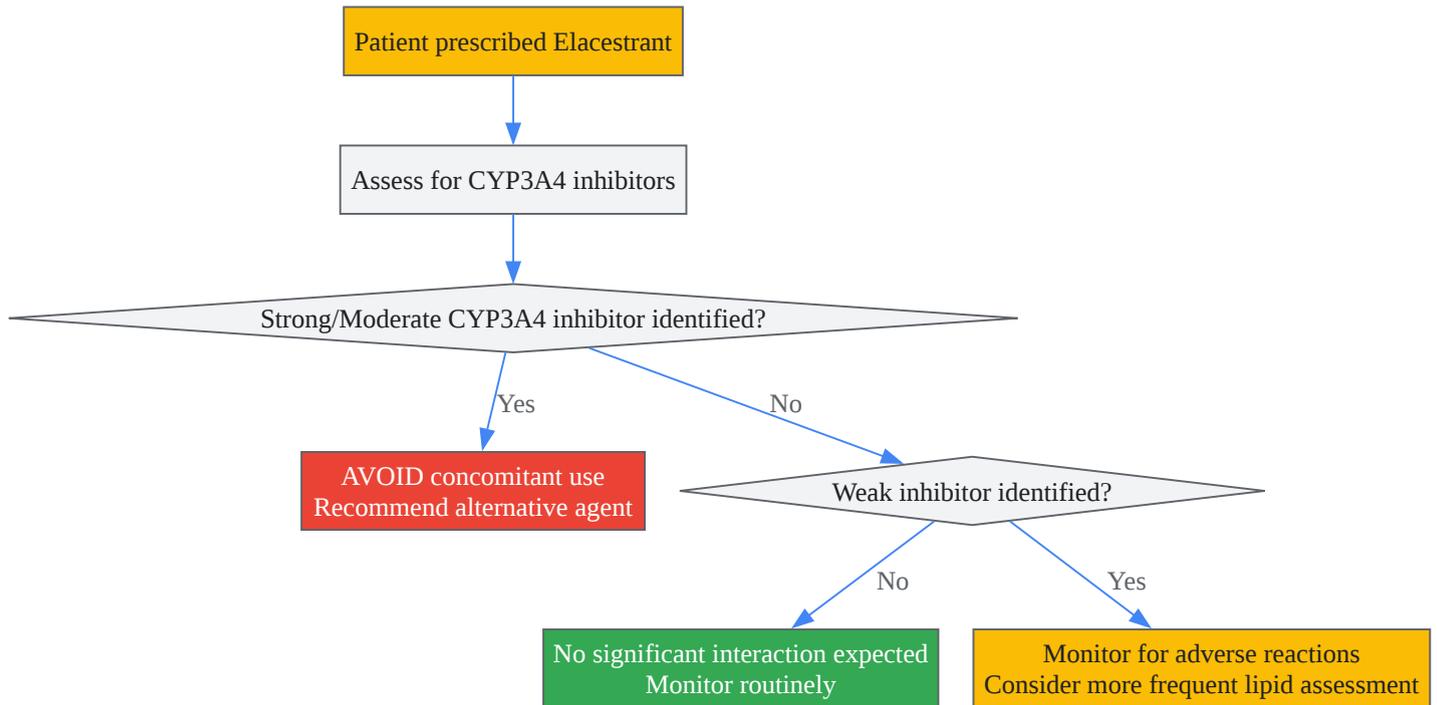
### Statistical Analysis:

- Calculate  $C_{\text{max}}$ ,  $AUC_{0-t}$ ,  $AUC_{0-\infty}$ ,  $T_{\text{max}}$ , and  $t_{1/2}$  using non-compartmental methods
- Generate geometric mean ratios (GMR) and 90% confidence intervals for **elacestrant** + inhibitor versus **elacestrant** alone
- Define clinically significant interaction as GMR  $> 2.0$  for AUC

## Clinical Management and Risk Mitigation

Based on available data, concomitant use of strong or moderate CYP3A4 inhibitors with **elacestrant** should be avoided due to significant increases in drug exposure that may heighten the risk of adverse reactions [1] [5] [4]. For patients who require short-term therapy with moderate CYP3A4 inhibitors, close monitoring for **elacestrant**-related adverse events is recommended, though specific dose-adjustment guidelines have not been established.

The following workflow outlines the clinical decision pathway for managing these interactions:



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Figure 2: Clinical Management of **Elacestrant**-CYP3A4 Inhibitor Interactions. This decision pathway guides healthcare providers in identifying and managing potentially significant drug interactions.

## Additional Interaction Considerations

Beyond CYP3A4-mediated metabolism, **elacestrant** exhibits inhibitory activity against transporter proteins including P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) [3] [4] [6]. When **elacestrant** is co-administered with sensitive substrates of these transporters (e.g., digoxin for P-gp), reduced doses of the concomitant drugs should be considered per their prescribing information, particularly when minimal concentration changes may lead to serious adverse reactions [4] [6].

## Conclusion

**Elacestrant** demonstrates significant pharmacokinetic interactions with CYP3A4 inhibitors that necessitate careful clinical management. The 5.3-fold increase in exposure with strong inhibitors and 2.3-fold increase with moderate inhibitors warrant avoidance of these combinations when possible. For drug development professionals, the experimental protocols outlined provide a framework for comprehensive interaction assessment. Clinical vigilance and appropriate patient counseling on these interactions are essential for the safe and effective use of **elacestrant** in the target population.

## References

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To cite this document: Smolecule. [Elacestrant and CYP3A4-Mediated Drug-Drug Interactions: Application Notes & Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b007327#elacestrant-drug-drug-interactions-cyp3a4-inhibitors]

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